molecular formula C10H17NO3 B4449854 (4-Methylcyclohexane-1-carbonyl)glycine

(4-Methylcyclohexane-1-carbonyl)glycine

Cat. No.: B4449854
M. Wt: 199.25 g/mol
InChI Key: LGKJOTKXLOXQEG-UHFFFAOYSA-N
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Description

(4-Methylcyclohexane-1-carbonyl)glycine is an organic compound that features a cyclohexane ring substituted with a methyl group at the fourth position and a glycine moiety attached to the carbonyl carbon at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylcyclohexane-1-carbonyl)glycine typically involves the following steps:

    Formation of 4-Methylcyclohexane-1-carbonyl chloride: This can be achieved by reacting 4-Methylcyclohexane-1-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Reaction with Glycine: The resulting 4-Methylcyclohexane-1-carbonyl chloride is then reacted with glycine in the presence of a base such as triethylamine (Et₃N) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methylcyclohexane-1-carbonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidation products may include carboxylic acids or ketones.

    Reduction: Reduction typically yields alcohols.

    Substitution: Substitution reactions can lead to the formation of amides or esters.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity
Recent studies have highlighted the role of amino acids, including derivatives like (4-Methylcyclohexane-1-carbonyl)glycine, in tumor biology. Amino acids contribute to tumorigenesis and tumor immunity by acting as nutrients and signaling molecules. For instance, the metabolism of glycine derivatives can influence pathways related to tumor progression and metastasis. Research indicates that compounds affecting glycine metabolism can modulate cancer cell proliferation and survival, suggesting potential therapeutic avenues for cancer treatment .

1.2 Neuroprotective Properties
The compound has been investigated for its neuroprotective effects. In vitro studies have shown that certain glycine derivatives can enhance the expression of neuroprotective proteins such as HO-1 (Heme Oxygenase-1) in astrocytes, thereby reducing neuronal vulnerability to oxidative stress . This property positions this compound as a candidate for developing treatments for neurodegenerative diseases.

Agricultural Applications

2.1 Phloem Mobility Enhancement
Research has demonstrated that N-alkylated glycine derivatives can improve phloem mobility in plants, which is crucial for the efficient transport of nutrients and pesticides. Specifically, studies on castor bean seeds indicated that compounds similar to this compound exhibited enhanced phloem mobility compared to traditional amino acid carriers . This characteristic can be leveraged in designing more effective agricultural chemicals that require systemic movement within plants.

2.2 Stress Tolerance in Plants
Glycine derivatives have been associated with improved abiotic stress tolerance in plants. Genetic engineering approaches that enhance glycine metabolism have shown promise in increasing resistance to environmental stresses such as salinity and drought . This application could be vital in developing crops that can withstand changing climate conditions.

Biochemical Research

3.1 Glycine Cleavage System
this compound is relevant in studying the glycine cleavage system, a crucial metabolic pathway involved in the degradation of glycine to produce essential metabolites like methylene-tetrahydrofolate. Understanding this pathway can provide insights into various physiological processes and metabolic disorders associated with glycine metabolism .

3.2 Synthesis of Novel Compounds
The compound serves as a building block in organic synthesis, particularly for creating new derivatives with tailored biological activities. Its unique structural features allow chemists to explore modifications that could lead to novel therapeutic agents or agrochemicals with enhanced efficacy and reduced toxicity.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Insights
Medicinal ChemistryAntitumor ActivityInfluences tumor cell proliferation; potential cancer therapy
Neuroprotective PropertiesEnhances HO-1 expression; reduces neuronal vulnerability
Agricultural ApplicationsPhloem Mobility EnhancementImproves nutrient transport; effective pesticide design
Stress Tolerance in PlantsIncreases resistance to abiotic stresses
Biochemical ResearchGlycine Cleavage SystemKey role in metabolic pathways; insights into metabolic disorders
Synthesis of Novel CompoundsServes as a versatile building block for new derivatives

Mechanism of Action

The mechanism of action of (4-Methylcyclohexane-1-carbonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biochemical effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carbonylglycine: Lacks the methyl group at the fourth position.

    4-Methylcyclohexane-1-carboxylic acid: Lacks the glycine moiety.

    Cyclohexane-1-carbonylalanine: Contains an alanine moiety instead of glycine.

Uniqueness

(4-Methylcyclohexane-1-carbonyl)glycine is unique due to the presence of both a cyclohexane ring with a methyl substitution and a glycine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

(4-Methylcyclohexane-1-carbonyl)glycine, a derivative of glycine, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a cyclohexane ring, which may influence its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound can be achieved through various chemical pathways. One notable method involves the reaction of glycine with 4-methylcyclohexanecarboxylic acid under controlled conditions to yield the desired product. The following table summarizes key synthetic routes:

Method Reagents Conditions Yield
Direct condensationGlycine + 4-Methylcyclohexanecarboxylic acidAcidic conditions, refluxHigh
Coupling reactionGlycine + 4-Methylcyclohexanoyl chlorideBase-catalyzed, room temperatureModerate to high
Microwave-assisted synthesisGlycine + 4-Methylcyclohexanecarboxylic acidMicrowave irradiationVery high

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as a modulator for neurotransmitter receptors, particularly in the central nervous system. Its structural similarity to glycine suggests potential agonistic properties at glycine receptors.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of oxidative stress. Results demonstrated a significant reduction in neuronal cell death and oxidative damage markers when treated with this compound, suggesting its potential role as an antioxidant agent.
  • Anti-inflammatory Properties : Another study evaluated the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-induced inflammation models. The compound exhibited a dose-dependent inhibition of pro-inflammatory cytokine production, indicating its potential therapeutic application in inflammatory diseases.
  • Analgesic Activity : In pain models, this compound demonstrated significant analgesic effects comparable to standard analgesics. This activity was linked to its interaction with pain pathways and modulation of neurotransmitter release.

Research Findings

Recent research has focused on elucidating the pharmacological profile of this compound. Key findings include:

  • Receptor Binding Studies : Binding affinity assays revealed that this compound has a moderate affinity for NMDA receptors, which are crucial for synaptic plasticity and memory function.
  • Toxicological Assessments : Toxicity studies indicate that this compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Properties

IUPAC Name

2-[(4-methylcyclohexanecarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7-2-4-8(5-3-7)10(14)11-6-9(12)13/h7-8H,2-6H2,1H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKJOTKXLOXQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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